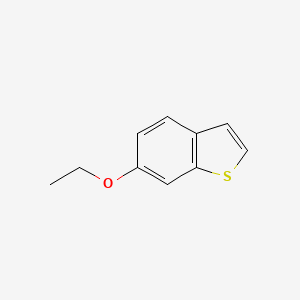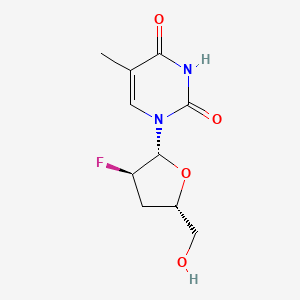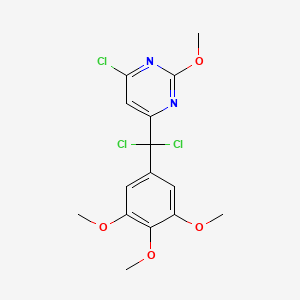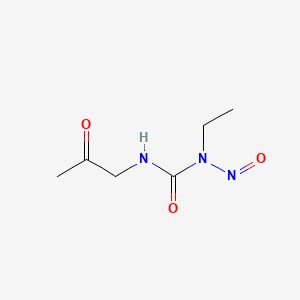
2,5-Dibromo-6-chloro-4-hydroxy-3-methoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dibromo-6-chloro-4-hydroxy-3-methoxybenzaldehyde is an organic compound with the molecular formula C8H5Br2ClO3 It is a derivative of benzaldehyde, characterized by the presence of bromine, chlorine, hydroxyl, and methoxy groups on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-6-chloro-4-hydroxy-3-methoxybenzaldehyde typically involves the bromination and chlorination of 4-hydroxy-3-methoxybenzaldehyde. The reaction conditions often include the use of bromine and chlorine in the presence of a suitable solvent and catalyst to facilitate the halogenation process.
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including the initial formation of intermediate compounds followed by selective halogenation. The use of advanced techniques such as Friedel-Crafts acylation and subsequent halogenation steps can be employed to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Dibromo-6-chloro-4-hydroxy-3-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace halogen atoms.
Major Products Formed:
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzaldehyde derivatives.
Applications De Recherche Scientifique
2,5-Dibromo-6-chloro-4-hydroxy-3-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,5-Dibromo-6-chloro-4-hydroxy-3-methoxybenzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms and functional groups allows it to form strong interactions with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- 5-Bromo-2-hydroxy-3-methoxybenzaldehyde
- 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde
- Vanillin (4-hydroxy-3-methoxybenzaldehyde)
Comparison: Compared to similar compounds, 2,5-Dibromo-6-chloro-4-hydroxy-3-methoxybenzaldehyde is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its reactivity and biological activity. The combination of these halogens with hydroxyl and methoxy groups provides a distinct set of chemical properties that can be leveraged in various applications.
Propriétés
Numéro CAS |
90001-46-0 |
|---|---|
Formule moléculaire |
C8H5Br2ClO3 |
Poids moléculaire |
344.38 g/mol |
Nom IUPAC |
2,5-dibromo-6-chloro-4-hydroxy-3-methoxybenzaldehyde |
InChI |
InChI=1S/C8H5Br2ClO3/c1-14-8-4(9)3(2-12)6(11)5(10)7(8)13/h2,13H,1H3 |
Clé InChI |
XIFXEZFZRHUFAX-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C(=C1O)Br)Cl)C=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![15-methyl-13-oxa-15,22-diazapentacyclo[12.9.0.03,12.04,9.016,21]tricosa-1(14),3(12),4,6,8,10,16,18,20,22-decaen-2-one](/img/structure/B12795865.png)
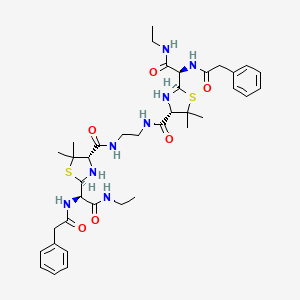
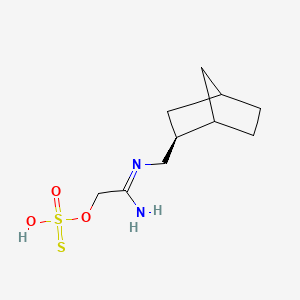
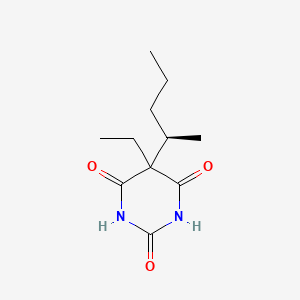



![3-methyl-10-oxa-2,4,5-triazatetracyclo[7.7.0.02,7.011,16]hexadeca-1(9),3,7,11,13,15-hexaen-6-one](/img/structure/B12795900.png)
